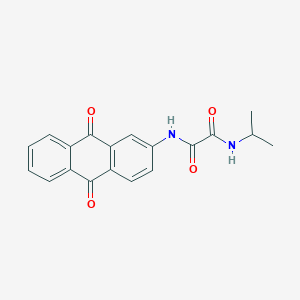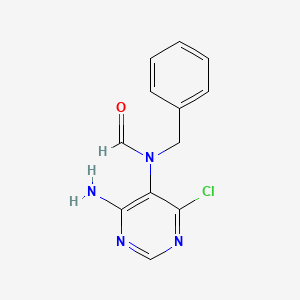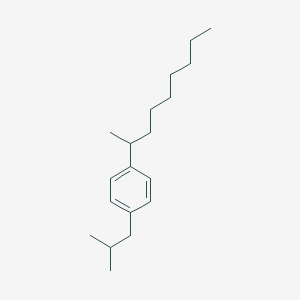
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by the presence of a fluorophenoxy group and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-fluorophenol with a suitable polyether chain precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenoxy)phenylacetic acid
- 4-(2-Hydroxybenzylamino)-N-(3-(4-Fluorophenoxy)phenyl)piperidine-1-sulfonamide
- (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Uniqueness
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its multiple ether linkages, which confer distinct solubility and reactivity properties compared to other fluorophenoxy derivatives. Its structural complexity allows for versatile applications in various scientific fields .
Propiedades
Número CAS |
90213-21-1 |
|---|---|
Fórmula molecular |
C18H29FO7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29FO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2 |
Clave InChI |
FTCLHBFLKDGHPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)


![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)






![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

